molecular formula C21H20N2O6 B6103844 ethyl 1-ethyl-2-methyl-5-(4-nitrobenzoyloxy)-1H-indole-3-carboxylate

ethyl 1-ethyl-2-methyl-5-(4-nitrobenzoyloxy)-1H-indole-3-carboxylate

Cat. No.: B6103844
M. Wt: 396.4 g/mol
InChI Key: LBDVFICHPJWDIZ-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-2-methyl-5-(4-nitrobenzoyloxy)-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of an ethyl ester group, a nitrobenzoyloxy group, and various other substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-2-methyl-5-(4-nitrobenzoyloxy)-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride.

    Esterification: The carboxyl group can be esterified using ethanol and a catalytic amount of sulfuric acid.

    Nitration and Benzoylation: The nitrobenzoyloxy group can be introduced through nitration of benzoyl chloride followed by esterification with the indole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-2-methyl-5-(4-nitrobenzoyloxy)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Aqueous sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Carboxylic Acids: From the hydrolysis of the ester group.

    Substituted Indoles: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Ethyl 1-ethyl-2-methyl-5-(4-nitrobenzoyloxy)-1H-indole-3-carboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-2-methyl-5-(4-nitrobenzoyloxy)-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Ethyl 1-ethyl-2-methyl-5-(4-nitrobenzoyloxy)-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A naturally occurring plant hormone.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    5-nitroindole: Similar in structure but lacks the ester and additional substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-ethyl-2-methyl-5-(4-nitrobenzoyl)oxyindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-4-22-13(3)19(21(25)28-5-2)17-12-16(10-11-18(17)22)29-20(24)14-6-8-15(9-7-14)23(26)27/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDVFICHPJWDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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